Ethyl 6-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound Ethyl 6-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine family, a class of heterocyclic compounds with diverse pharmacological applications. Its structure features:
- A tetrahydropyrimidine core with a 2-oxo moiety.
- A 4-ethoxyphenyl substituent at position 4, contributing aromatic and electron-donating properties.
- A tert-butoxycarbonyl (Boc)-protected piperazinylmethyl group at position 6, enhancing solubility and stability during synthesis.
- An ethyl ester at position 5, which may influence bioavailability and metabolic pathways.
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O6/c1-6-33-18-10-8-17(9-11-18)21-20(22(30)34-7-2)19(26-23(31)27-21)16-28-12-14-29(15-13-28)24(32)35-25(3,4)5/h8-11,21H,6-7,12-16H2,1-5H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSHELICPZJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., 2-chlorophenyl , 5-chloropyrazole ) may enhance receptor binding affinity in therapeutic applications.
- Position 6 Modifications :
Physicochemical Properties
logP and Solubility :
- The target compound’s logP (~3.0) is higher than analogs with polar substituents (e.g., , logP ~2.5) due to the Boc group and ethoxyphenyl. This suggests moderate lipophilicity, favoring membrane permeability .
- Compounds with hydroxy groups (e.g., ) exhibit lower logP and higher solubility, as reflected in their logSw values (e.g., -3.57 for ).
- Hydrogen-Bonding Capacity: All analogs share a common hydrogen-bond donor (N-H) from the tetrahydropyrimidine core. Acceptor counts vary (7–9) based on substituents like esters, carbonyls, and ethers .
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